![molecular formula C11H16ClN5O3 B5638804 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-4-methylpiperazine](/img/structure/B5638804.png)
1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-4-methylpiperazine
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Description
Synthesis Analysis
The synthesis of pyrazole-derived compounds often involves the reaction of chlorocarbonyl isocyanate with aminopyrazoles, leading to novel pyrazolo[1,5-a]-1,3,5-triazines and barbituric acid derivatives. This demonstrates the versatile reactivity of pyrazole derivatives under different chemical conditions (Elgemeie, El-ezbawy, & Ali, 2001). Moreover, the reaction of hydrazines with diacetylketeneN,S-acetal results in isomeric 4-acetyl-5-amino-3-methyl- and 4-acetyl-3-amino-5-methylpyrazoles, demonstrating the synthesis flexibility of pyrazole compounds through various chemical strategies (Dorokhov, Komkov, & Ugrak, 1993).
Molecular Structure Analysis
The molecular and crystal structures of pyrazole derivatives have been extensively studied, revealing insights into their coordination properties and structural characteristics. For example, metal complexes with pyrazole-derived ligands have been synthesized, showing diverse coordination modes and molecular architectures, such as tetrahedral complexes with zinc, copper, and mercury (Hergold-Brundić et al., 1991).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, highlighting their reactivity and potential for creating complex molecules. The cyanoacetylation of 5-aminopyrazole, for example, leads to the synthesis of substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile derivatives, indicating the functional versatility of pyrazole compounds (Salaheldin, 2009).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as their crystalline structures and hydrogen bonding patterns, are critical for understanding their behavior in different environments. Studies on methylpyrazolo[1,5-a]pyrazine-4-carboxylates, for instance, provide insights into their synthesis pathways, structural characterization, and potential applications based on their physical attributes (Tsizorik et al., 2020).
Chemical Properties Analysis
The chemical properties of 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-4-methylpiperazine and related compounds can be elucidated through their synthesis and reactivity patterns. For example, nitration and substitution reactions reveal the potential for creating a wide range of derivatives with varied functionalities, demonstrating the chemical diversity and utility of pyrazole-based compounds (Dalinger et al., 2013).
Mechanism of Action
The mechanism of action of imidazole and pyrazole derivatives can vary widely depending on the specific compound and its biological target. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Heterocyclic compounds like imidazole and pyrazole have a great importance in drug development . They are the basic core of some natural products and have become an important synthon in the development of new drugs . Therefore, the synthesis and study of new imidazole and pyrazole derivatives is a promising direction for future research.
properties
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O3/c1-8-10(12)11(17(19)20)13-16(8)7-9(18)15-5-3-14(2)4-6-15/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNQEAXSLZMILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCN(CC2)C)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone |
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